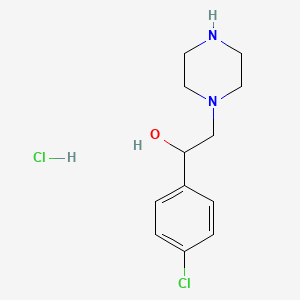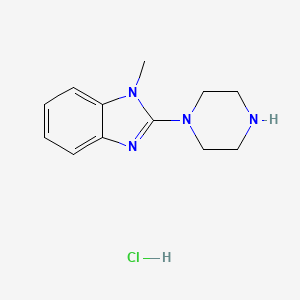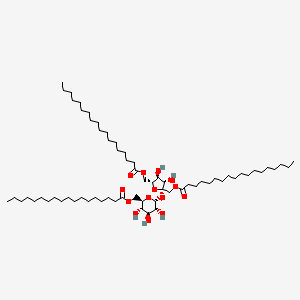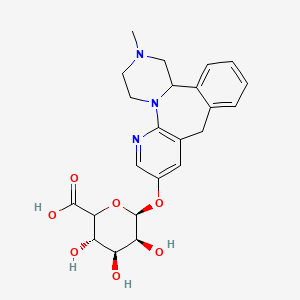
3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine
Übersicht
Beschreibung
“3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine”, also known as “4-Iodo-1-(pyridin-3-ylmethyl)pyrazole”, is a chemical compound with the molecular formula C9H8IN3 and a molecular weight of 285.08 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine” consists of a pyrazole ring attached to a pyridine ring via a methylene bridge, with an iodine atom attached to the pyrazole ring .Physical And Chemical Properties Analysis
The predicted boiling point of “3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine” is 401.2±30.0 °C, and its predicted density is 1.80±0.1 g/cm3 . It has a predicted pKa value of 4.75±0.10 .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Ligand Synthesis
Derivatives of 2,6-di(pyrazol-1-yl)pyridine, which include structures similar to 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine, have been used as ligands for over 15 years. These derivatives present both advantages and disadvantages compared to more widely investigated terpyridines. They are notable for their role in synthesizing luminescent lanthanide compounds used in biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Photoinduced Tautomerization
Studies of pyrazolylpyridine derivatives, including those structurally related to 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine, have revealed unique photochemical properties. These compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. Such properties are significant for their potential applications in photonic and sensor technologies (Vetokhina et al., 2012).
Synthesis of Novel Heterocyclic Compounds
Pyrazolo[3,4-b]pyridine derivatives, including variants of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine, have been synthesized and explored for various applications. These compounds have shown diverse chemical reactivity, leading to the creation of new classes of heterocyclic compounds that could have potential applications in medicinal and material chemistry (Ghattas et al., 2003).
Applications in Catalysis
Certain pyrazolylpyridine derivatives have been investigated for their use in catalysis. These compounds have demonstrated potential in creating multi-functional spin-crossover switches, incorporation into biomedical sensors, and self-assembly of functional soft materials and surface structures. Their catalytic properties could be significant in various chemical processes (Halcrow, 2014).
Applications in Organic Light-Emitting Diodes (OLEDs)
Pyrazolylpyridine derivatives have been used to create bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). These materials have shown high efficiency and low roll-off in blue and green PhOLEDs, indicating their potential in the development of high-performance lighting and display technologies (Li et al., 2016).
Safety and Hazards
The safety information available indicates that “3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various proteins and enzymes .
Mode of Action
It has been suggested that the compound may interact robustly with target proteins, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to influence various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
In silico studies of similar compounds have indicated favorable agreement with drug likeness and admet properties .
Result of Action
It has been suggested that the compound may exhibit strong interactions with target proteins, leading to changes in their function .
Action Environment
Similar compounds have been found to be highly soluble in water and other polar solvents, suggesting that the compound’s action may be influenced by the solvent environment .
Eigenschaften
IUPAC Name |
3-[(4-iodopyrazol-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDDDZSHUDUZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675382 | |
| Record name | 3-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187386-00-0 | |
| Record name | Pyridine, 3-[(4-iodo-1H-pyrazol-1-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(3-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1501333.png)










![Ethanone, 1-[2-amino-4-methoxy-5-(2-methoxyethoxy)phenyl]-](/img/structure/B1501362.png)